GPR35 Orphan GPCR Binding Affinity: A Target Profile Absent in Canonical Pyrazoline COX-2 Inhibitors
The target compound binds human GPR35 with an IC₅₀ of 1,420 nM (pIC₅₀ 5.85), as measured in a radioligand displacement assay curated in ChEMBL and BindingDB [1]. In contrast, the leading pyrazoline COX-2 inhibitor compound 4b (Yan et al., 2019) and the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series (Abdellatif et al., 2016, 2017) have not been characterized against GPR35, meaning their activity at this target is unknown and cannot be assumed null [2][3]. This makes the target compound one of the very few methanesulfonyl-pyrazolines with quantitative GPR35 engagement data, a critical differentiation point for researchers studying GPR35-mediated kynurenic acid signaling, inflammatory bowel disease, or nociception.
| Evidence Dimension | GPR35 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,420 nM (pIC₅₀ = 5.85) |
| Comparator Or Baseline | Compound 4b (Yan 2019) and 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series (Abdellatif 2016/2017): No GPR35 data available |
| Quantified Difference | Target compound: confirmed GPR35 ligand. Comparators: uncharacterized—no binding data exist. |
| Conditions | ChEMBL-curated radioligand binding assay; human GPR35; Burnham Center for Chemical Genomics, PubChem AID 2058. |
Why This Matters
For procurement decisions involving GPR35-targeted screening or SAR campaigns, only the target compound provides verified engagement data, whereas pyrazoline COX-2 inhibitors are completely uncharacterized at this orphan receptor.
- [1] ChEMBL Bioactivity Data for CHEMBL1412529 (Target: GPR35). EMBL-EBI. pIC₅₀ = 5.85. Accessed via arrestindb.org and ChEMBL. View Source
- [2] Yan XQ, et al. Molecules. 2019;24(9):1685. doi:10.3390/molecules24091685. View Source
- [3] Abdellatif KRA, et al. J Enzyme Inhib Med Chem. 2016;31(6):1545–1555. doi:10.3109/14756366.2016.1158168. View Source
